molecular formula C6H6ClNO3S2 B2518711 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride CAS No. 1479499-40-5

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride

Cat. No.: B2518711
CAS No.: 1479499-40-5
M. Wt: 239.69
InChI Key: XUKWKPLARLFETL-UHFFFAOYSA-N
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Description

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.7 g/mol It is characterized by the presence of a thiophene ring substituted with a carbamoylmethyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with carbamoylmethylating agents under controlled conditions. One common method involves the use of thiophene-2-sulfonyl chloride and carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The thiophene ring provides additional stability and reactivity, making the compound versatile for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the carbamoylmethyl and sulfonyl chloride groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic applications and research purposes .

Biological Activity

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and cellular responses.
  • Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that are critical for cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties, making them candidates for further investigation in treating infections.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, possess antimicrobial activity against various pathogens. A study highlighted the effectiveness of related thiophene compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, showcasing their potential as novel antimicrobial agents .

Anticancer Activity

Thiophene-based compounds have been explored for their anticancer properties. For instance, studies have demonstrated that specific thiophene derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance cytotoxicity against these cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiophene derivatives revealed that certain modifications led to significant antimicrobial activity against drug-resistant strains. The compound showed promising results when tested against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards Caco-2 cells compared to A549 cells. This selectivity suggests potential for targeted cancer therapies .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against MRSA and other resistant bacteria
AnticancerInduces apoptosis in A549 and Caco-2 cancer cell lines
Enzyme InhibitionPotential inhibition observed in metabolic pathways
Receptor ModulationInfluences signaling pathways related to cell growth and survival

Notable Studies

  • A study published in Bioorganic Chemistry reported the synthesis and characterization of novel thiophene derivatives, demonstrating their potential as antimicrobial agents .
  • Research published in Medicinal Chemistry indicated that thiophene compounds could serve as effective anticancer agents due to their ability to induce cell death selectively in certain cancer cell lines .

Properties

IUPAC Name

5-(2-amino-2-oxoethyl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKWKPLARLFETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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